molecular formula C22H22N4O3 B7693805 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7693805
M. Wt: 390.4 g/mol
InChI Key: ZVJYIAWRNWDTCG-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by reacting amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The phenyl and pyrrolidine rings are then introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, leading to modulation of biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-19-24-22(29-25-19)15-6-8-17(9-7-15)23-21(28)16-12-20(27)26(13-16)18-10-4-14(2)5-11-18/h4-11,16H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJYIAWRNWDTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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